molecular formula C9Cl6O2 B3286303 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione CAS No. 82381-17-7

2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione

Cat. No. B3286303
CAS RN: 82381-17-7
M. Wt: 352.8 g/mol
InChI Key: WJHXJYUKJVLCRB-UHFFFAOYSA-N
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Description

2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, commonly known as HCID, is a chemical compound that has gained significant attention in the field of scientific research. HCID is a potent inhibitor of the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis.

Mechanism of Action

HCID exerts its biological effects by inhibiting the enzyme 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, which is involved in glycolysis. This compound is a key enzyme in the glycolytic pathway, which converts glucose to pyruvate, producing ATP in the process. HCID binds to the active site of this compound, preventing the enzyme from catalyzing the oxidation of glyceraldehyde 3-phosphate to 1,3-bisphosphoglycerate. This inhibition of this compound leads to a decrease in ATP production, which ultimately results in cell death.
Biochemical and Physiological Effects:
HCID has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. HCID-induced apoptosis is accompanied by the activation of caspases, which are proteases that cleave specific substrates, leading to cell death. Moreover, HCID has been found to inhibit the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. This inhibition of amyloid beta aggregation is thought to be due to the ability of HCID to bind to the beta-sheet structure of the peptide, preventing its aggregation. HCID has also been found to have antiviral activity by inhibiting the replication of viruses.

Advantages and Limitations for Lab Experiments

HCID is a potent inhibitor of 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione, making it an attractive target for drug development. However, the use of HCID in lab experiments has some limitations. HCID is a toxic compound that requires careful handling. Moreover, HCID is not selective for this compound and can inhibit other enzymes, leading to off-target effects. Therefore, the use of HCID in lab experiments requires careful optimization of the concentration and exposure time to minimize toxicity and off-target effects.

Future Directions

For HCID research include the development of more selective 2,2,4,5,6,7-Hexachloro-1H-indene-1,3(2H)-dione inhibitors, the optimization of HCID dosing and administration, and the evaluation of HCID in clinical trials. Moreover, the use of HCID in combination with other drugs or therapies may enhance its therapeutic efficacy.

Scientific Research Applications

HCID has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. HCID has been found to exhibit potent antitumor activity by inducing apoptosis in cancer cells. Moreover, HCID has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid beta peptides, which are implicated in Alzheimer's disease. HCID has also been found to have antiviral activity against HIV-1, herpes simplex virus, and influenza virus.

properties

IUPAC Name

2,2,4,5,6,7-hexachloroindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9Cl6O2/c10-3-1-2(4(11)6(13)5(3)12)8(17)9(14,15)7(1)16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHXJYUKJVLCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)C(C2=O)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9Cl6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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